molecular formula C10H10Cl2N2 B2990544 8-Chloro-N-methylquinolin-5-amine;hydrochloride CAS No. 2416242-98-1

8-Chloro-N-methylquinolin-5-amine;hydrochloride

Cat. No.: B2990544
CAS No.: 2416242-98-1
M. Wt: 229.1
InChI Key: HFLUJZGFSBKHQO-UHFFFAOYSA-N
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Description

8-Chloro-N-methylquinolin-5-amine;hydrochloride is a chemical compound with the molecular formula C10H9ClN2·HCl

Mechanism of Action

Target of Action

This compound is a versatile material used in scientific research, particularly in drug development and chemical synthesis

Biochemical Pathways

The biochemical pathways affected by 8-Chloro-N-methylquinolin-5-amine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, Friedländer synthesis, and Biltz synthesis. These methods involve the reaction of aniline derivatives with glycerol, hydrochloric acid, and other reagents under specific conditions to form the quinoline core.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-N-methylquinolin-5-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 8-Chloro-N-methylquinolin-5-amine;hydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are utilized in the development of new materials, catalysts, and dyes.

Biology: In biological research, the compound is employed in the study of enzyme inhibitors and receptor binding assays. It is also used in the development of antimicrobial and antiviral agents.

Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of various diseases such as malaria, cancer, and bacterial infections. Its derivatives are being explored for their therapeutic properties and efficacy.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

  • 5-(Chloromethyl)quinolin-8-ol hydrochloride

  • 8-Chloroquinoline

  • N-methylquinoline

Uniqueness: 8-Chloro-N-methylquinolin-5-amine;hydrochloride is unique in its chemical structure and reactivity compared to other quinoline derivatives. Its specific substituents and functional groups contribute to its distinct properties and applications.

Properties

IUPAC Name

8-chloro-N-methylquinolin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOYIIDEVNBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=CC=NC2=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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